2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole

Androgen Receptor BF3 inhibitors Prostate Cancer

2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole (CAS 920119-03-5) is a small-molecule heterocyclic building block (MW 298.4 g/mol, C17H18N2OS) belonging to the 2-((2-phenoxyethyl)thio)-1H-benzimidazole class. This class has been systematically explored as inhibitors of the Binding Function 3 (BF3) surface pocket of the human androgen receptor (AR), a therapeutic target in prostate cancer.

Molecular Formula C17H18N2OS
Molecular Weight 298.4
CAS No. 920119-03-5
Cat. No. B2781682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole
CAS920119-03-5
Molecular FormulaC17H18N2OS
Molecular Weight298.4
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCSC2=NC3=CC=CC=C3N2)C
InChIInChI=1S/C17H18N2OS/c1-12-9-13(2)11-14(10-12)20-7-8-21-17-18-15-5-3-4-6-16(15)19-17/h3-6,9-11H,7-8H2,1-2H3,(H,18,19)
InChIKeyNSSAGHMSTKHAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole (CAS 920119-03-5): Sourcing the 3,5-Dimethyl Phenoxy Benzimidazole for Androgen Receptor and Anti-Tubercular Research


2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole (CAS 920119-03-5) is a small-molecule heterocyclic building block (MW 298.4 g/mol, C17H18N2OS) belonging to the 2-((2-phenoxyethyl)thio)-1H-benzimidazole class [1]. This class has been systematically explored as inhibitors of the Binding Function 3 (BF3) surface pocket of the human androgen receptor (AR), a therapeutic target in prostate cancer [2]. The 3,5-dimethyl substitution pattern on the phenoxy ring distinguishes it from numerous positional isomers and provides a specific molecular scaffold for structure-activity relationship (SAR) studies in antiandrogen and anti-tubercular drug discovery programs [3].

Why Generic 2-((2-Phenoxyethyl)thio)-1H-benzimidazoles Cannot Substitute for CAS 920119-03-5 in BF3-Targeted AR Studies


Within the 2-((2-phenoxyethyl)thio)-1H-benzimidazole series, even minor alterations to the phenoxy substitution pattern profoundly affect androgen receptor (AR) BF3 binding affinity. The unsubstituted parent compound 2-((2-phenoxyethyl)thio)-1H-benzimidazole exhibits an IC50 of 4,200 nM against the AR BF3 site [1]. The 3,5-dimethyl substitution on the phenoxy ring of CAS 920119-03-5 alters both lipophilicity (XLogP3: 4.7) and the electron density of the aromatic ring, which are critical determinants of BF3 pocket complementarity based on established SAR [2]. Furthermore, N(1)-derivatization of the benzimidazole core (e.g., to the acetic acid analog CID 17028025) drastically shifts target engagement—from AR BF3 (IC50: 200,000 nM) to Ras-related pathways (EC50: 23,600 nM) [3]. Simple substitution with a positional isomer (e.g., 2,5-dimethyl or 2,6-dimethyl analogs) is not equivalent; the methyl group positions govern the compound's computed pKa (10.72), LogD (4.98 at pH 7.4), and hydrogen-bond acceptor count, each of which impacts target binding and pharmacokinetic behavior .

Quantitative Differentiation Evidence for 2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole (920119-03-5) vs. Analogs


AR BF3 Inhibitory Potency: Unsubstituted Phenoxy Parent vs. 3,5-Dimethyl Derivative Structural Class

The 2-((2-phenoxyethyl)thio)-1H-benzimidazole scaffold is a validated BF3-directed androgen receptor inhibitor series. The unsubstituted parent compound (BDBM44830) inhibits the AR BF3 site with an IC50 of 4,200 nM [1]. The 3,5-dimethyl substitution on the phenoxy ring present in CAS 920119-03-5 is predicted to enhance BF3 pocket complementarity through increased hydrophobicity (XLogP3: 4.7 vs. ~3.5 for the unsubstituted analog) and altered aromatic stacking interactions, based on SAR trends reported for this series where halogen and alkyl substitutions on the phenoxy ring modulated potency [2].

Androgen Receptor BF3 inhibitors Prostate Cancer

Target Selectivity Shift: N(1)-Acetic Acid Derivative Shows Ras Pathway Engagement Distinct from Free Benzimidazole

Functionalization at the N(1) position of the benzimidazole core drastically alters the target profile. While the free benzimidazole (CAS 920119-03-5) is positioned within the AR BF3 inhibitor series, its N(1)-acetic acid derivative (CID 17028025) exhibits only weak AR binding (IC50: 200,000 nM) but gains activity against Ras-related C3 botulinum toxin substrate 1 (EC50: 23,600 nM) [1]. This demonstrates that the unsubstituted N(1)-H benzimidazole (CAS 920119-03-5) is the appropriate starting scaffold for AR BF3-focused research, whereas N(1)-alkylated derivatives redirect target engagement toward Ras pathways.

Ras Signaling Target Selectivity Androgen Receptor

Physicochemical Differentiation: 3,5-Dimethyl Substitution Alters Ionization and Lipophilicity vs. Positional Isomers

The 3,5-dimethylphenoxy substitution pattern in CAS 920119-03-5 confers distinct physicochemical properties compared to its 2,5-dimethyl and 2,6-dimethyl positional isomers. The compound has a computed pKa of 10.72±0.10, XLogP3 of 4.7, and a LogD (pH 7.4) of approximately 4.98 . The symmetric 3,5-substitution places both methyl groups meta to the ether oxygen, yielding a different electrostatic potential surface and steric profile compared to the ortho-methyl-containing 2,5- or 2,6-isomers, which is critical for BF3 pocket shape complementarity in the AR [1].

Physicochemical Properties Drug-likeness Lead Optimization

Vendor-Supplied Purity Benchmarking: 97% Minimum Purity Enables Reproducible Biochemical Assays

Multiple reputable vendors supply CAS 920119-03-5 at a certified purity of ≥97% . This purity threshold is critical for BF3 inhibitor screening, as impurities at >3% can produce false-positive AR antagonism signals or confound IC50 determinations in the low micromolar to nanomolar range where BF3 inhibitors operate. The MDL number (MFCD07967930) and consistent molecular identity across suppliers provide traceability that analogs such as the 2,5-dimethyl isomer (CAS 892201-19-3) may lack from certain sources .

Compound Purity Reproducibility Screening

Optimal Research Application Scenarios for 2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole (920119-03-5)


SAR Expansion of BF3-Directed Androgen Receptor Inhibitors for Castration-Resistant Prostate Cancer

This compound serves as a phenoxy-substituted variant for expanding SAR around the BF3 pocket of the androgen receptor. The validated BF3 inhibitor series (J Med Chem 2013) [1] established that 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives occupy the BF3 surface pocket with IC50 values in the low micromolar range. The 3,5-dimethyl substitution provides a distinct steric and electronic profile to probe the BF3 pocket's tolerance for alkyl substitution, potentially improving upon the 4,200 nM IC50 of the unsubstituted parent [2].

Selectivity Profiling Against N(1)-Substituted Ras Pathway Analogs

As a free N(1)-H benzimidazole, CAS 920119-03-5 is the appropriate control compound for studies that compare AR-targeted vs. Ras-pathway activity. Its N(1)-acetic acid derivative (CID 17028025) shifts target engagement toward Ras-related C3 botulinum toxin substrate 1 (EC50: 23,600 nM) [1]. Researchers evaluating target selectivity should use the unsubstituted N(1)-H compound to anchor AR-focused SAR, while separately testing N(1)-functionalized analogs for Ras-dependent effects.

Physicochemical Benchmarking in Benzimidazole Lead Optimization Libraries

With a well-defined computed pKa (10.72), XLogP3 (4.7), and LogD at pH 7.4 (~4.98) [1], this compound provides a reproducible reference point for pharmacokinetic profiling within benzimidazole libraries. Its hydrogen-bond acceptor count (3) and rotatable bond count (5) place it within favorable drug-like chemical space, making it suitable as a baseline comparator when introducing additional substituents that alter polarity or flexibility.

Investigation of Phenoxyalkylbenzimidazoles as Anti-Tubercular Agents

The phenoxyalkylbenzimidazole class, to which CAS 920119-03-5 belongs, has demonstrated potent and selective antitubercular activity, with some analogs achieving minimum inhibitory concentrations (MICs) as low as 52 nM against Mycobacterium tuberculosis and selectivity indices exceeding 500 [1]. While the 3,5-dimethyl derivative itself has not been profiled in published anti-TB assays, its structural placement within this chemotype makes it a relevant candidate for inclusion in M. tuberculosis screening cascades.

Quote Request

Request a Quote for 2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.